N-(3-Amino-2-methylphenyl)-2-methylpropanamide
Overview
Description
N-(3-Amino-2-methylphenyl)-2-methylpropanamide: is an organic compound with the molecular formula C11H16N2O It is a derivative of propanamide, featuring an amino group and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-(3-Amino-2-methylphenyl)-2-methylpropanamide involves the reductive amination of 3-amino-2-methylbenzaldehyde with 2-methylpropanamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Chlorine (Cl2), bromine (Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, nitro compounds
Scientific Research Applications
Chemistry: N-(3-Amino-2-methylphenyl)-2-methylpropanamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a building block for bioactive molecules, including enzyme inhibitors and receptor modulators .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, such as anti-inflammatory, analgesic, and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of N-(3-Amino-2-methylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions, stabilizing the compound within the target site . These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
- N-(3-Amino-2-methylphenyl)-2-methylbenzamide
- N-(3-Amino-2-methylphenyl)-3-methylbutanamide
- N-(3-Amino-2-methylphenyl)-3,3-dimethylbutanamide
Comparison: N-(3-Amino-2-methylphenyl)-2-methylpropanamide is unique due to its specific substitution pattern on the phenyl ring and the propanamide backbone. This structural arrangement imparts distinct physicochemical properties, such as solubility and reactivity, which can influence its biological activity and industrial applications .
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-methylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-7(2)11(14)13-10-6-4-5-9(12)8(10)3/h4-7H,12H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFFQMNYKGGBIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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